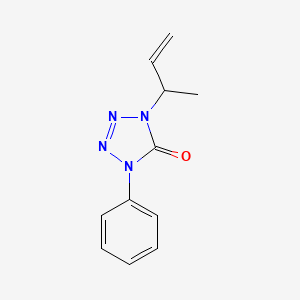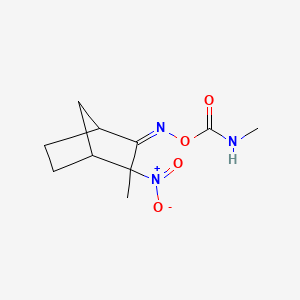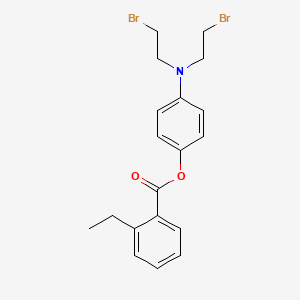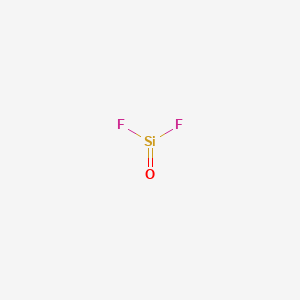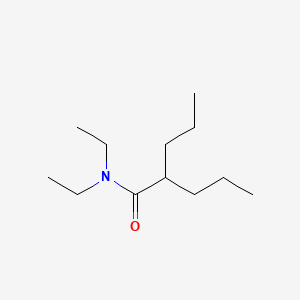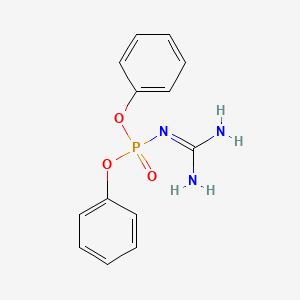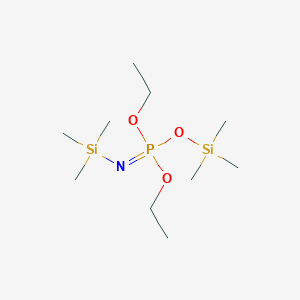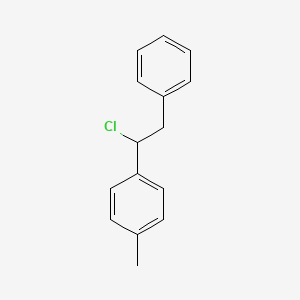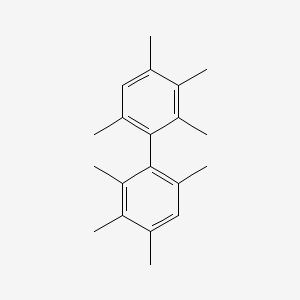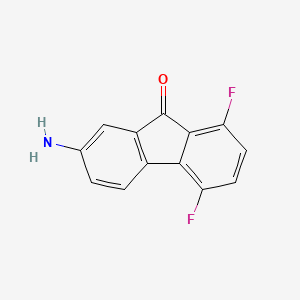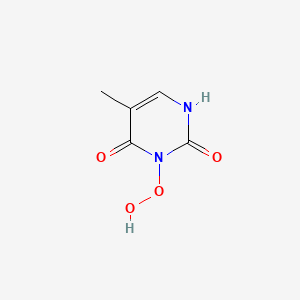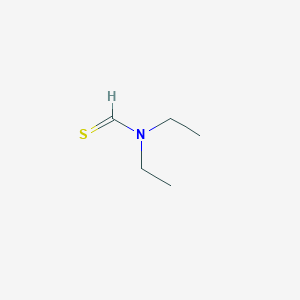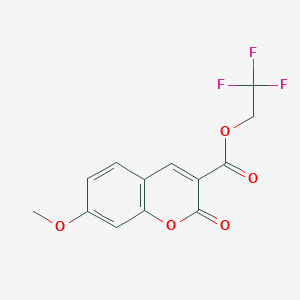
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoroethyl and methoxy groups in the compound enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-2-oxochromene-3-carboxylic acid and 2,2,2-trifluoroethanol.
Esterification Reaction: The carboxylic acid group of 7-methoxy-2-oxochromene-3-carboxylic acid is esterified with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to understand the interaction of chromene derivatives with biological targets.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl methacrylate: Both compounds contain the trifluoroethyl group, but 2,2,2-Trifluoroethyl methacrylate is primarily used in polymer chemistry.
7-Methoxy-2-oxochromene-3-carboxylic acid: This compound lacks the trifluoroethyl group and has different chemical properties and biological activities.
2,2,2-Trifluoroethyl acrylate: Similar to 2,2,2-Trifluoroethyl methacrylate, this compound is used in the synthesis of polymers and coatings.
The unique combination of the trifluoroethyl and methoxy groups in this compound makes it a valuable compound in various scientific research applications.
Properties
CAS No. |
7047-22-5 |
|---|---|
Molecular Formula |
C13H9F3O5 |
Molecular Weight |
302.20 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H9F3O5/c1-19-8-3-2-7-4-9(12(18)21-10(7)5-8)11(17)20-6-13(14,15)16/h2-5H,6H2,1H3 |
InChI Key |
AAHHDNARZAEWRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


